Cyclopentanol, 2-(2-pyridinyl)-, cis-
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Overview
Description
Cyclopentanol, 2-(2-pyridinyl)-, cis- is a chiral compound with a cyclopentane ring substituted with a pyridine group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 2-(2-pyridinyl)-, cis- can be achieved through several methods. One common approach involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 2-pyridin-2-ylcyclopentanone with a chiral borane reagent can yield the desired alcohol with high enantiomeric excess .
Industrial Production Methods
Industrial production of Cyclopentanol, 2-(2-pyridinyl)-, cis- typically involves large-scale reduction processes using efficient and cost-effective chiral catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 2-(2-pyridinyl)-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.
Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields the corresponding ketone or aldehyde, while substitution reactions on the pyridine ring can introduce various functional groups.
Scientific Research Applications
Cyclopentanol, 2-(2-pyridinyl)-, cis- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopentanol, 2-(2-pyridinyl)-, cis- involves its interaction with specific molecular targets. The hydroxyl group and pyridine ring allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate biochemical pathways and have potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Pyridin-2-ylcyclopentan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Pyridin-2-ylcyclopentanone: The ketone precursor used in the synthesis of the alcohol.
2-Pyridin-2-ylcyclopentane: A related compound lacking the hydroxyl group.
Uniqueness
Cyclopentanol, 2-(2-pyridinyl)-, cis- is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(1R,2R)-2-pyridin-2-ylcyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,10,12H,3-4,6H2/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSUKJPGLIHJRZ-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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